Enzalutamide N-2'-(Trifluoromethyl)benzonitrile

CAS No.:

Cat. No.: VC18568077

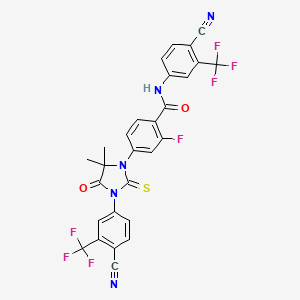

Molecular Formula: C28H16F7N5O2S

Molecular Weight: 619.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H16F7N5O2S |

|---|---|

| Molecular Weight | 619.5 g/mol |

| IUPAC Name | N-[4-cyano-3-(trifluoromethyl)phenyl]-4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide |

| Standard InChI | InChI=1S/C28H16F7N5O2S/c1-26(2)24(42)39(17-6-4-15(13-37)21(10-17)28(33,34)35)25(43)40(26)18-7-8-19(22(29)11-18)23(41)38-16-5-3-14(12-36)20(9-16)27(30,31)32/h3-11H,1-2H3,(H,38,41) |

| Standard InChI Key | AVWQVJBNUKLVAX-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)F)C4=CC(=C(C=C4)C#N)C(F)(F)F)C |

Introduction

Structural and Chemical Identity of Enzalutamide N-2'-(Trifluoromethyl)benzonitrile

Molecular Architecture

Enzalutamide N-2'-(Trifluoromethyl)benzonitrile (C₁₉H₁₀F₆N₄S) consists of two aromatic rings connected by a thiourea (-N-C(=S)-N-) linkage. Each benzene ring bears a cyano (-CN) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position, creating a symmetrical structure . The electron-withdrawing nature of these substituents enhances stability and influences reactivity during synthesis .

Key Structural Features

-

Thiourea Core: Provides hydrogen-bonding capacity, affecting solubility and crystallinity.

-

Trifluoromethyl Groups: Impart metabolic resistance and lipophilicity, critical for blood-brain barrier penetration in prostate cancer therapy .

-

Cyanophenyl Moieties: Facilitate π-π stacking interactions in solid-state forms .

Nomenclature and Synonyms

The compound is systematically named 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea but is interchangeably referred to as:

Synthetic Pathways and Optimization Strategies

Conventional Synthesis via Thiophosgene

Challenges

-

Low Yield: Initial methods yielded ≤25% due to side reactions .

-

Safety Risks: Thiophosgene exposure requires specialized handling .

Improved Catalytic Methods

The Indion 190 resin-catalyzed method eliminates thiophosgene by using toluene as a solvent and reflux conditions (180–240 min) :

Procedure

-

Reactants: 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (2.5 mmol), N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide (1.0 mmol), Indion 190 resin (15 mol%).

-

Conditions: Reflux in toluene, monitored by TLC (ethyl acetate/n-hexane = 0.5:9.5) .

-

Workup: Filtration, distillation, and recrystallization in ethanol/n-heptane .

Advantages

Patent Innovations

WO2016051423A2 discloses a thiophosgene-free route using in situ isothiocyanate generation from 4-amino-2-(trifluoromethyl)benzonitrile and carbon disulfide (CS₂) :

Key Parameters

-

Solvent: Dimethylacetamide (DMAC) or N-methylpyrrolidone (NMP).

-

Temperature: 80–100°C.

Analytical Characterization and Quality Control

Spectroscopic Data

Infrared (IR) Spectroscopy

¹H NMR (300 MHz, DMSO-d₆)

Mass Spectrometry

Regulatory Limits

The European Pharmacopoeia specifies a maximum allowable limit of 0.15% for this impurity in enzalutamide APIs . Advanced chromatographic methods (e.g., UPLC-PDA) achieve detection limits of 0.02% .

Mechanistic Role in Enzalutamide Synthesis

Cyclization Dynamics

The thiourea intermediate facilitates intramolecular cyclization to form enzalutamide’s hydantoin core. Microwave-assisted methods (100°C, 11 hours) initially dominated but faced scalability issues . Modern thermal methods (reflux in DMF, 8 hours) achieve comparable yields (78%) without specialized equipment .

Byproduct Formation

Over-reaction or incomplete purification generates derivatives like 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl}-N-methylbenzamide (Figure 14 in ), necessitating iterative recrystallization .

Pharmaceutical and Industrial Implications

Cost-Benefit Analysis

Traditional vs. Catalytic Routes

| Parameter | Thiophosgene Method | Indion 190 Method |

|---|---|---|

| Yield | 25% | 92% |

| Purity | 98.5% | 99.5% |

| Reaction Time | 11 hours | 4 hours |

| Toxicity Risk | High | Low |

Environmental Impact

Indion 190 resin reduces waste solvent volume by 40% compared to thiophosgene routes, aligning with green chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume